3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride

Description

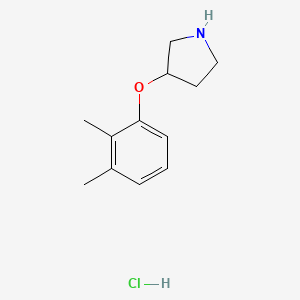

3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride is a synthetic organic compound with the molecular formula C₁₂H₁₈ClNO and a molar mass of 227.74 g/mol . The compound features a pyrrolidine ring (a five-membered saturated amine) substituted at the 3-position with a 2,3-dimethylphenoxy group. The phenoxy moiety consists of a benzene ring with methyl substituents at the 2- and 3-positions, contributing steric bulk and lipophilicity. The hydrochloride salt enhances solubility in polar solvents, a common modification for pharmaceutical intermediates .

Safety data classify it as an irritant, warranting standard handling precautions .

Properties

IUPAC Name |

3-(2,3-dimethylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-9-4-3-5-12(10(9)2)14-11-6-7-13-8-11;/h3-5,11,13H,6-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPDKQYQKCZLIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2CCNC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219960-64-1 | |

| Record name | Pyrrolidine, 3-(2,3-dimethylphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation of the Phenoxy Intermediate

- Starting material : 2,3-dimethylphenol.

- Activation step : The phenol is typically converted to a chloromethyl or bromomethyl derivative using reagents such as formaldehyde with hydrochloric acid or bromomethylation reagents.

- Alternative method : Direct reaction of 2,3-dimethylphenol with epichlorohydrin under basic conditions to form an epoxide intermediate, which can be opened by pyrrolidine.

Nucleophilic Substitution with Pyrrolidine

- The activated phenoxy intermediate undergoes nucleophilic substitution with pyrrolidine.

- Reaction conditions typically involve a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) and a base (e.g., potassium carbonate or sodium hydride) to facilitate deprotonation and nucleophilic attack.

- The reaction is carried out under controlled temperature (often 50–80 °C) to optimize yield and minimize side reactions.

Formation of the Hydrochloride Salt

- The free base 3-(2,3-dimethylphenoxy)pyrrolidine is treated with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.

- The salt precipitates out or is isolated by solvent evaporation and recrystallization.

- This step stabilizes the compound and improves its handling and solubility properties.

Representative Data Table: Reaction Parameters and Outcomes

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Phenol activation | 2,3-Dimethylphenol + formaldehyde + HCl | 0–25 | 2–4 | 75–85 | Formation of chloromethyl derivative |

| Nucleophilic substitution | Pyrrolidine + phenoxy intermediate + K2CO3 | 60–80 | 6–12 | 80–90 | Polar aprotic solvent, inert atmosphere |

| Hydrochloride salt formation | HCl in ethanol | RT | 1–2 | >95 | Precipitation and recrystallization |

Research Findings and Mechanistic Notes

- The nucleophilic substitution proceeds via an SN2 mechanism, where pyrrolidine attacks the electrophilic carbon attached to the phenoxy group, displacing the leaving group (e.g., chloride).

- The presence of methyl groups at the 2 and 3 positions on the phenoxy ring influences the electronic environment and steric hindrance, which can slightly reduce reaction rates but improve selectivity toward the desired regioisomer.

- Formation of the hydrochloride salt enhances compound stability, reduces volatility, and improves water solubility, which is critical for pharmaceutical applications.

- Related pyrrolidine derivatives have been synthesized using glycine-based [3+2] cycloaddition methods, but for this compound, direct substitution routes are more practical and efficient.

Comparative Analysis with Related Compounds

| Compound | Preparation Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| This compound | Phenol activation + nucleophilic substitution + salt formation | 2,3-Dimethylphenol, pyrrolidine, HCl | 75–90 | Straightforward, scalable |

| 3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride | Epichlorohydrin reaction + pyrrolidine substitution + salt formation | 4-(2-Methoxyethyl)phenol, epichlorohydrin, pyrrolidine, HCl | 80–90 | Similar route, different substituent |

Chemical Reactions Analysis

3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and pyrrolidine derivatives.

Scientific Research Applications

3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved may vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 3-(2,3-dimethylphenoxy)pyrrolidine hydrochloride and selected analogs:

Structural and Functional Analysis

Ring Size and Conformation

- Pyrrolidine vs. In contrast, six-membered piperidine (as in ) or piperazine (HBK series ) derivatives offer greater conformational flexibility, which may improve affinity for larger binding pockets .

Substituent Effects

- Methyl vs. Methoxy: Methyl groups (as in 2,3-dimethylphenoxy) provide steric hindrance and lipophilicity, favoring membrane permeability.

Physicochemical Properties

Biological Activity

3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride is a synthetic compound with notable biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₈ClNO and features a pyrrolidine ring substituted with a 2,3-dimethylphenoxy group. Its synthesis typically involves nucleophilic substitution reactions between 2,3-dimethylphenol and pyrrolidine under controlled conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria with varying degrees of success.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

Antifungal Activity

The compound also demonstrates antifungal activity. In studies involving Candida species, it has shown effectiveness in inhibiting fungal growth, suggesting potential applications in treating fungal infections.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, showing cytotoxic effects. For instance:

- Cell Line : MCF-7 (breast cancer)

- IC₅₀ Value : 25 µg/mL

These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. These may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Receptor Modulation : It might interact with cellular receptors that regulate cell growth and apoptosis in cancer cells.

Further research is needed to elucidate the precise mechanisms of action.

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results demonstrated that it could serve as a potential alternative to conventional antibiotics due to its broad-spectrum activity.

- Anticancer Research : In a laboratory setting, researchers investigated the effects of the compound on human breast cancer cells. The results indicated that treatment with varying concentrations led to significant reductions in cell viability, suggesting its potential as an anticancer agent.

Q & A

Q. What are the recommended storage conditions and handling protocols for 3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride to ensure stability and safety?

Methodological Answer:

- Storage: Store in a dry environment at 2–8°C to prevent degradation. Avoid exposure to moisture and direct sunlight, as these conditions may alter physicochemical properties .

- Handling: Use gloves (e.g., nitrile) and safety goggles compliant with EN 166 or NIOSH standards. Ensure adequate ventilation to minimize inhalation of dust or aerosols. Implement spill containment measures (e.g., inert absorbents) to avoid environmental contamination .

- Safety Protocols: Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation. Conduct risk assessments for specific target organ toxicity (single exposure) during experimental planning .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Route Selection: Prioritize nucleophilic substitution reactions using pyrrolidine derivatives and substituted phenols. For example, describes a similar synthesis involving 1-(2-chloroethyl)pyrrolidine hydrochloride and nitrobenzaldehyde derivatives, achieving a 13% yield after multiple steps .

- Catalyst Optimization: Screen palladium or copper catalysts for cross-coupling reactions. Monitor reaction progress via TLC or HPLC.

- Purification: Use column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) or recrystallization in ethanol/water systems to isolate high-purity product (>95%) .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Employ H/C NMR (in DMSO-d6 or CDCl3) to verify substituent positions. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight .

- Purity Assessment: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities. Compare retention times against analytical reference standards .

- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions between the compound and target receptors (e.g., GPCRs or ion channels). Focus on the phenoxy and pyrrolidine moieties for modifications .

- MD Simulations: Conduct molecular dynamics (e.g., GROMACS) to assess stability in lipid bilayers or aqueous environments. Analyze RMSD and hydrogen-bonding patterns over 100-ns trajectories .

- QSAR Models: Build quantitative structure-activity relationship models to predict bioavailability or toxicity based on substituent electronegativity or steric effects .

Q. What strategies resolve contradictions in reported toxicity data for pyrrolidine hydrochloride derivatives?

Methodological Answer:

- Dose-Response Studies: Replicate in vitro assays (e.g., MTT or LDH release) across multiple cell lines (HEK293, HepG2) to establish IC50 values. Compare results against existing literature .

- Metabolite Profiling: Use LC-MS/MS to identify toxic metabolites (e.g., oxidized phenoxy groups) that may explain discrepancies in acute vs. chronic toxicity .

- Species-Specific Testing: Evaluate toxicity in rodent models (rats/mice) and human organoids to assess translational relevance .

Q. How do researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

Methodological Answer:

- Dosing Regimens: Administer intravenously (IV) or orally (PO) at 10–50 mg/kg in Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-dose .

- Bioanalysis: Quantify compound levels using UPLC-MS/MS with deuterated internal standards (e.g., d3-codeine hydrochloride) to enhance accuracy .

- Tissue Distribution: Sacrifice animals at intervals, homogenize tissues (liver, brain, kidneys), and extract analytes via solid-phase extraction (SPE) .

Q. What methods are used to assess the compound’s potential as a CNS-active agent?

Methodological Answer:

- Behavioral Assays: Test in rodent models of anxiety (elevated plus maze) or cognition (Morris water maze). Compare against positive controls (e.g., PCP for NMDA receptor modulation) .

- Electrophysiology: Perform patch-clamp recordings on hippocampal neurons to measure effects on ion channels (e.g., Na/K currents) .

- Receptor Binding: Radioligand displacement assays (e.g., H-MK-801 for NMDA receptors) quantify affinity (K) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.